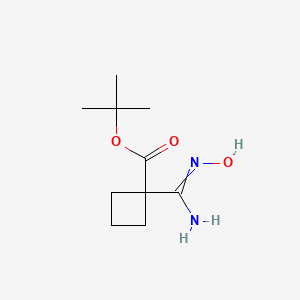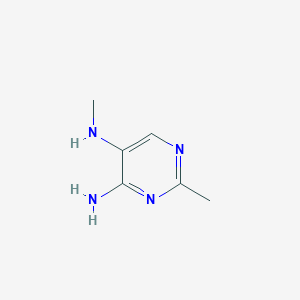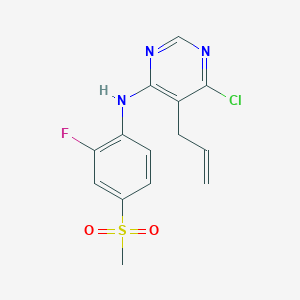
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural and chemical properties. Cyclopropane compounds are of significant interest in synthetic and pharmaceutical chemistry due to their strained ring structure, which imparts unique reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted cyclopropane derivatives
Applications De Recherche Scientifique
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
2-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical and biological properties.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
(1R,2R)-2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 |
Clé InChI |
IAJXPXIHBVDVAW-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
SMILES canonique |
C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)









